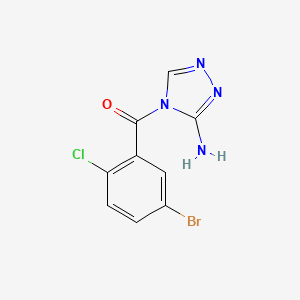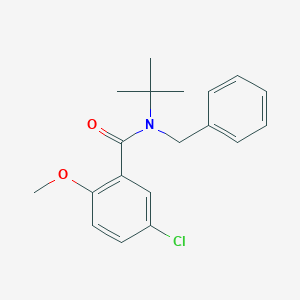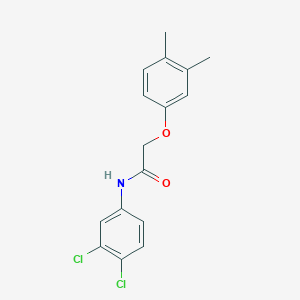![molecular formula C18H17NO4 B5818754 1'-(2-phenoxyethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5818754.png)
1'-(2-phenoxyethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1'-(2-phenoxyethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one, also known as PDSP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. PDSP is a spirooxindole derivative that has been shown to have promising anticancer, antifungal, and antibacterial activities.
作用機序
The exact mechanism of action of 1'-(2-phenoxyethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is not fully understood. However, it is believed to exert its anticancer activity through the induction of apoptosis, or programmed cell death, in cancer cells. 1'-(2-phenoxyethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been shown to activate the caspase cascade, leading to the cleavage of various cellular proteins and ultimately resulting in cell death. 1'-(2-phenoxyethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest.
Biochemical and Physiological Effects
1'-(2-phenoxyethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer activity, 1'-(2-phenoxyethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been shown to have anti-inflammatory and immunomodulatory effects. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.
実験室実験の利点と制限
One of the major advantages of using 1'-(2-phenoxyethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one in lab experiments is its potent anticancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell death and for developing new anticancer agents. However, one of the limitations of using 1'-(2-phenoxyethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with.
将来の方向性
There are several potential future directions for research on 1'-(2-phenoxyethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one. One area of interest is the development of new 1'-(2-phenoxyethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 1'-(2-phenoxyethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one's potential as a neuroprotective agent for the treatment of neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of 1'-(2-phenoxyethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one and to identify potential targets for therapeutic intervention.
合成法
1'-(2-phenoxyethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one can be synthesized through a multistep process involving the condensation of 2-oxoindoline-3-acetic acid with 2-phenoxyethanol, followed by cyclization and spiroannulation. The final product is obtained after purification through column chromatography.
科学的研究の応用
1'-(2-phenoxyethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been extensively studied for its potential therapeutic applications, particularly in the field of oncology. It has been shown to have potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 1'-(2-phenoxyethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has also been shown to have antifungal and antibacterial activities, making it a promising candidate for the development of new antimicrobial agents.
特性
IUPAC Name |
1'-(2-phenoxyethyl)spiro[1,3-dioxolane-2,3'-indole]-2'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c20-17-18(22-12-13-23-18)15-8-4-5-9-16(15)19(17)10-11-21-14-6-2-1-3-7-14/h1-9H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNJCQWETOXLGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)C3=CC=CC=C3N(C2=O)CCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-formyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5818686.png)

![N-[4-(5-methyl-2-furyl)phenyl]benzamide](/img/structure/B5818701.png)
![4-chloro-5-[4-(2-methoxyphenyl)-1-piperazinyl]-2-phenyl-3(2H)-pyridazinone](/img/structure/B5818710.png)

![1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-2,3-dimethyl-1H-indole](/img/structure/B5818720.png)
![4-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol](/img/structure/B5818722.png)
![4-[(2,5-dimethylphenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5818725.png)

![ethyl 3-{4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B5818735.png)

![1-(4-methylphenyl)-2-[(2-methylphenyl)amino]ethanone](/img/structure/B5818747.png)
